molecular formula C21H36O5 B154217 15-methyl-15R-PGF2alpha CAS No. 35864-81-4

15-methyl-15R-PGF2alpha

Cat. No. B154217
CAS RN: 35864-81-4
M. Wt: 368.5 g/mol
InChI Key: DLJKPYFALUEJCK-YLFQPMNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15-methyl-15R-PGF2alpha is a synthetic analog of prostaglandin F2alpha (PGF2alpha), a naturally occurring prostaglandin involved in various physiological processes, including the contraction of smooth muscle tissue and the regulation of the inflammatory response. The modification of PGF2alpha by adding a methyl group at the 15th carbon position results in a compound with different pharmacological properties, which has been explored for its potential in medical applications such as the termination of early pregnancy and the induction of labor .

Synthesis Analysis

The synthesis of 15-methyl-15R-PGF2alpha and its analogs has been a subject of interest due to their potential therapeutic applications. The first total synthesis of 15(R)-Me-PGD2, a related compound, was achieved through an enantioselective and stereospecific approach, which involved the attachment of a side chain with a predetermined stereogenic center to the prostanoid ring via an olefin cross metathesis reaction . This method allows for the rapid synthesis of various prostanoids, including 15-methyl-15R-PGF2alpha. Another synthesis method described the preparation of 2,3-dinor-PGFalpha prostaglandins, including 15(S)-15-methyl PGF2alpha, using a Wittig reaction to introduce the side chain .

Molecular Structure Analysis

The molecular structure of 15-methyl-15R-PGF2alpha is characterized by the addition of a methyl group at the 15th carbon of the prostaglandin structure. This modification is believed to affect the compound's interaction with prostaglandin receptors and its subsequent biological activity. The stereochemistry of the molecule, particularly the configuration at the 15th carbon, is crucial for its biological function and is carefully controlled during synthesis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 15-methyl-15R-PGF2alpha and its metabolites are designed to achieve high stereoselectivity and yield. The Wittig reaction is commonly used to introduce the side chain, while olefin cross metathesis is employed to attach the side chain to the prostanoid ring . The metabolic degradation of 15-methyl-15R-PGF2alpha involves the formation of various metabolites, such as 2,3-dinor-15(S)-15-methyl PGF2alpha, which is the primary metabolite in the enzymatic degradation pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of 15-methyl-15R-PGF2alpha, such as solubility and stability, are important for its pharmacokinetic profile and therapeutic efficacy. The compound's ester form, used in vaginal suppositories, allows for effective absorption and sustained release in the body . Plasma level measurements following administration via different routes, such as intravenous, intramuscular, and vaginal, provide insights into the drug's bioavailability and the optimal dosing regimen for therapeutic applications .

Relevant Case Studies

Several clinical trials have investigated the use of 15-methyl-15R-PGF2alpha for the termination of early pregnancy and for pre-operative cervical dilatation. Vaginal suppositories containing the compound have been shown to induce vaginal bleeding and terminate pregnancy without the need for surgical intervention in a majority of cases . The compound's effect on oviductal motility and ovum transport has also been studied, with findings suggesting that while it stimulates oviductal motility, it does not necessarily accelerate ovum transport . Additionally, the intramuscular administration of 15-methyl-15R-PGF2alpha has been used to terminate late first-trimester and early second-trimester gestations with a high success rate and manageable side effects .

Scientific Research Applications

Use in Fertility Control and Pregnancy Termination

  • Outpatient Fertility Control : 15(S) 15-methyl-PGF2alpha-methyl ester was used as a vaginal suppository to terminate very early gestation. It was effective in starting vaginal bleeding, indicating its potential as an outpatient procedure for early pregnancy interruption (Bygdeman et al., 1976).

  • Induction of Mid-Trimester Abortion : Kinetic and metabolic studies were conducted on tritium labeled 15-methyl-PGF2alpha when administered intra-amniotically. It showed a slow process of the compound's disappearance from the amniotic sac, indicating its use in mid-trimester abortion (Gréen et al., 1976).

Hormonal and Biological Effects

  • Hormonal Level Alterations : Intravaginal administration of 15-methyl-PGF2alpha-methyl ester resulted in a decrease in circulating levels of estradiol-17beta and progesterone, suggesting a direct action on the corpus luteum and its potential for early pregnancy termination (Puri et al., 1977).

  • Radioimmunoassay Development : A sensitive, accurate, and relatively specific radioimmunoassay for 15(S)-15-methyl prostaglandin F2alpha was developed. This assay could detect as little as five picograms of 15-MF in unextracted blood plasma, suggesting its application in pharmacological studies (Cornette et al., 1976).

Effects on Oviductal Motility and Ovum Transport

  • Impact on Oviductal Motility : A study on the effects of an intravenous infusion of 15(S)-15-methyl prostaglandin F2alpha on oviductal motility and ovum transport in women found that infusion rates of 0.38 microgram/kg/hour or higher caused an increase in oviductal motility. However, there was no evidence that this prostaglandin treatment caused an acceleration of ovum transport (Croxatto et al., 1978).

Therapeutic Use in Labor and Abortion

  • Management of Third Stage of Labour : 15-methyl prostaglandin F2alpha was compared with methylergometrine for active management of the third stage of labor. It was found to significantly reduce the duration of the third stage and amount of bleeding, indicating its effectiveness in preventing postpartum hemorrhage (Biswas et al., 2007).

Safety And Hazards

The safety and hazards of 15-methyl-15R-PGF2alpha are not well-documented in the literature. More research is needed in this area .

Future Directions

The future directions of research on 15-methyl-15R-PGF2alpha are not well-documented in the literature. More research is needed in this area .

properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18+,19-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJKPYFALUEJCK-KKIXJVLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

15-methyl-15R-PGF2alpha

CAS RN

35864-81-4
Record name 15-Epicarboprost
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035864814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15-EPICARBOPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ0LQC3LV9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15-methyl-15R-PGF2alpha
Reactant of Route 2
15-methyl-15R-PGF2alpha
Reactant of Route 3
Reactant of Route 3
15-methyl-15R-PGF2alpha
Reactant of Route 4
Reactant of Route 4
15-methyl-15R-PGF2alpha
Reactant of Route 5
Reactant of Route 5
15-methyl-15R-PGF2alpha
Reactant of Route 6
Reactant of Route 6
15-methyl-15R-PGF2alpha

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.